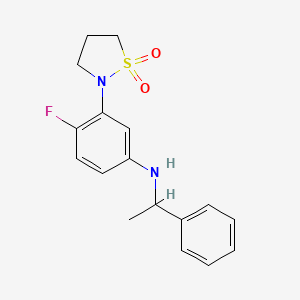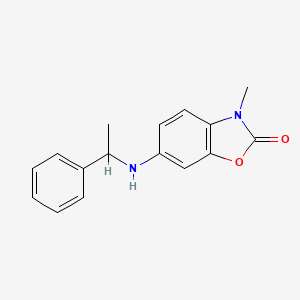
4-(2-Thiophen-2-ylpropanoyl)-1,3-dihydroquinoxalin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Thiophen-2-ylpropanoyl)-1,3-dihydroquinoxalin-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects.
作用机制
The mechanism of action of 4-(2-Thiophen-2-ylpropanoyl)-1,3-dihydroquinoxalin-2-one involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and cell proliferation. Additionally, it has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant defense mechanisms.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
实验室实验的优点和局限性
4-(2-Thiophen-2-ylpropanoyl)-1,3-dihydroquinoxalin-2-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits low toxicity, making it safe for use in in vitro and in vivo experiments. However, one limitation of this compound is that it may exhibit low solubility in certain solvents, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the research on 4-(2-Thiophen-2-ylpropanoyl)-1,3-dihydroquinoxalin-2-one. One possible direction is to investigate its potential applications in the treatment of cancer. It has been shown to exhibit anti-tumor effects in various cancer cell lines, and further studies are needed to determine its efficacy in animal models and clinical trials. Another direction is to investigate its potential applications in the treatment of neurodegenerative diseases. It has been shown to exhibit neuroprotective effects in animal models, and further studies are needed to determine its efficacy in human trials. Additionally, future studies could investigate the structure-activity relationship of this compound to optimize its efficacy and selectivity for specific diseases.
In conclusion, this compound is a promising chemical compound that exhibits potential applications in biomedical research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine its efficacy and safety for various diseases, and to optimize its structure for specific applications.
合成方法
The synthesis method for 4-(2-Thiophen-2-ylpropanoyl)-1,3-dihydroquinoxalin-2-one involves the reaction of 2-aminobenzophenone with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an intermediate product, which is then reduced using sodium borohydride to obtain the final product. This method has been optimized to yield high purity and high yields of the compound.
科学研究应用
4-(2-Thiophen-2-ylpropanoyl)-1,3-dihydroquinoxalin-2-one has been found to exhibit potential applications in biomedical research. It has been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. It has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
4-(2-thiophen-2-ylpropanoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-10(13-7-4-8-20-13)15(19)17-9-14(18)16-11-5-2-3-6-12(11)17/h2-8,10H,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIACTABZCCRQMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-Cyclohexyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7593821.png)
![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7593827.png)
![N-[1-(3-fluorophenyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B7593835.png)
![N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide](/img/structure/B7593842.png)
![2-(Cyclohexen-1-yl)-1-[4-(1-hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B7593848.png)
![N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide](/img/structure/B7593853.png)


![Ethyl 2,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoate](/img/structure/B7593886.png)
![2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7593903.png)

![3-methoxy-N-[phenyl-(5-propyl-1,2,4-oxadiazol-3-yl)methyl]propanamide](/img/structure/B7593912.png)